Bruceine A vs. Dehydrobruceine A: A >2100-Fold Potency Cliff in Antitrypanosomal Activity
Bruceine A exhibits an IC50 of 2.9 nM against Trypanosoma evansi, establishing it as one of the most potent natural quassinoids in this assay. In stark contrast, its oxidized analog, dehydrobruceine A, is approximately 2100 times less active, with a calculated IC50 of ~6090 nM (based on the reported fold-difference) [1]. This extreme potency difference underscores the critical importance of the diosphenol moiety in ring A and highlights the risk of using dehydro- analogs as substitutes in trypanocidal assays [2].
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Dehydrobruceine A: ~6090 nM |
| Quantified Difference | Dehydrobruceine A is approximately 2100 times less active than Bruceine A |
| Conditions | Trypomastigotes of Trypanosoma evansi, in vitro culture |
Why This Matters
This data directly impacts procurement for antiparasitic research; selecting the incorrect analog (dehydro form) would result in a false negative in target screening due to its drastically reduced potency.
- [1] Bawm S, Matsuura H, Elkhateeb A, Nabeta K, Subeki, Nonaka N, Oku Y, Katakura K. In vitro antitrypanosomal activities of quassinoid compounds from the fruits of a medicinal plant, Brucea javanica. Vet Parasitol. 2008;158(4):288-294. View Source
- [2] Elkhateeb A, Tosa Y, Matsuura H, Nabeta K, Katakura K. Antitrypanosomal activities of acetylated bruceines A and C; a structure-activity relationship study. J Nat Med. 2012;66(1):233-240. View Source
